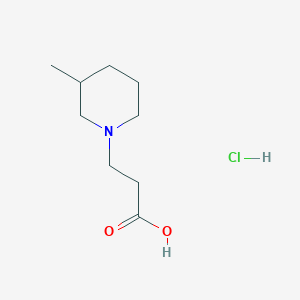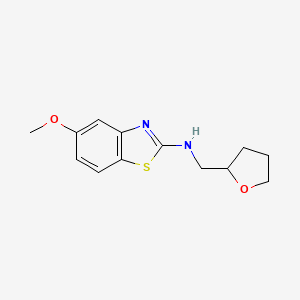
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Overview
Description
“2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is a compound that contains the 1,2,4-triazole ring in its structure . This compound is characterized by multidirectional biological activity . It is sold as a dihydrochloride hydrate by Sigma-Aldrich .
Synthesis Analysis
New 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines . The structure-activity relationships revealed that the dimethylaminoethyl group was crucial for high activity .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H12N4 . Triazoles are five-membered rings, which contain two carbon and three nitrogen atoms . According to the position of nitrogen atoms, triazoles exist in two isomeric forms - 1,2,3-triazole and 1,2,4-triazole .
Chemical Reactions Analysis
The compound “this compound” is a part of the 1,2,4-triazole family. The SAR analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .
Physical And Chemical Properties Analysis
The empirical formula of “this compound” is C6H16Cl2N4O, and its molecular weight is 231.12 . It is sold as a solid form .
Scientific Research Applications
Antioxidant Properties
Synthesis and Characterization : The synthesis of new triazoles, including structures related to 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine, was examined. These compounds showed promising antioxidant activities. (Sancak, Ünver, Ünlüer, Düğdü, & Kör, 2012)
Antioxidant Properties of Novel Triazoles : Similar research was conducted with triazoles showing high degrees of antioxidant activity. (Ünver, Meydanal, Sancak, Ünlüer, Ustabaş, & Düğdü, 2011)
Structural Characterization and Properties
Molecular Geometry and Vibrational Frequencies : A study on the synthesis and structural characterization of triazole compounds revealed their molecular geometry and vibrational frequencies. (Düğdü, Ünver, Ünlüer, Tanak, Sancak, Köysal, & Işık, 2013)
Coordination Polymers and Structural Analysis : Coordination polymers derived from 1,2,4-triazole ligands were developed, highlighting the potential for constructing novel frameworks. (Hu, Wang, Qian, Peng, & Huang, 2016)
Synthesis and Structural Studies : The structural features of different triazole derivatives were characterized using X-ray diffraction and other spectroscopic methods. (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014)
Antimicrobial and Biological Activities
Antimicrobial Activity of Triazole Derivatives : The synthesis and evaluation of the antimicrobial activity of novel triazole derivatives were conducted, showing potential as antibacterial agents. (Kumbhare, Kumar, Dadmal, Kosurkar, & Appalanaidu, 2013)
Cancer Cell Migration and Growth Inhibition : Triazole derivatives were synthesized and tested for their effects on cancer cell migration and growth, showing potential in cancer therapy. (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022)
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising activity against cancer cell lines . The specific targets of these compounds could be various proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar compounds have been studied for their potential inhibitory effects on the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the structure of this compound suggests that it may have favorable pharmacokinetic properties, as this moiety is known to form hydrogen bonds with different targets, improving the bioavailability of the compound .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Future Directions
Compounds containing the 1,2,4-triazole ring, such as “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine”, are being extensively researched for their antibacterial potential . The global spread of drug resistance in bacteria necessitates the development of new potent and safe antimicrobial agents . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are warranted .
Biochemical Analysis
Biochemical Properties
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in its structure allows it to act as a hydrogen bond acceptor and donor, facilitating interactions with active sites of enzymes and receptors. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, this compound can form complexes with metal ions, further influencing its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound has been reported to affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its breakdown. In vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular processes, including prolonged activation of signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. This compound can also influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize to the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules and participate in biochemical reactions. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
properties
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-10-5-8-9-6(10)3-4-7/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLZOAQNIPAAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



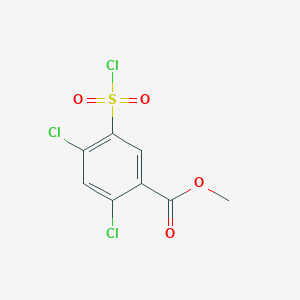


![2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid](/img/structure/B1417772.png)
![4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B1417773.png)
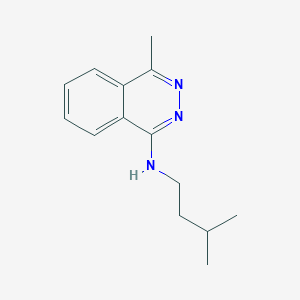
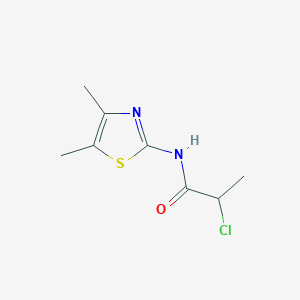
![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)
![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)
